8-Bromo-6-fluoroquinolin-4-amine

HIV-1 Integrase Allosteric Inhibitors Drug Resistance

Order 8-Bromo-6-fluoroquinolin-4-amine for your antiviral and kinase inhibitor research. This halogenated 4-aminoquinoline features a C8-bromo and C6-fluoro substitution pattern essential for retaining efficacy against ALLINI-resistant HIV-1 mutants—a property not shared by the 6-bromo analog. The C8-bromo handle enables modular diversification via Suzuki and Buchwald couplings. Available in batch-tested 98% purity for reliable SAR studies.

Molecular Formula C9H6BrFN2
Molecular Weight 241.063
CAS No. 1248250-53-4
Cat. No. B2642235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoroquinolin-4-amine
CAS1248250-53-4
Molecular FormulaC9H6BrFN2
Molecular Weight241.063
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1N)F)Br
InChIInChI=1S/C9H6BrFN2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H,(H2,12,13)
InChIKeyVWKMEADFEAFVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-6-fluoroquinolin-4-amine (CAS 1248250-53-4): Chemical Identity and Procurement Baseline


8-Bromo-6-fluoroquinolin-4-amine (CAS 1248250-53-4) is a halogenated 4-aminoquinoline derivative characterized by the presence of a bromine atom at the C8 position and a fluorine atom at the C6 position on the quinoline core. This compound belongs to a broader class of 4-aminoquinoline-based heterocycles, which are widely recognized as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents . The compound is primarily utilized as a synthetic intermediate or building block in the construction of more complex pharmacologically active molecules .

Why 8-Bromo-6-fluoroquinolin-4-amine (CAS 1248250-53-4) Cannot Be Replaced by In-Class Analogs


The substitution pattern on the quinoline core critically dictates both the synthetic utility and biological profile of 4-aminoquinoline derivatives. The C8-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) , enabling modular diversification that is not possible with unsubstituted or C6-only substituted analogs. Critically, structure-activity relationship (SAR) studies in the context of HIV-1 integrase allosteric inhibitors have demonstrated that the positional isomerism of bromine substitution (C6 vs. C8) profoundly impacts antiviral efficacy against drug-resistant viral strains. Specifically, the 8-bromo analog retains full effectiveness against an ALLINI-resistant A128T mutant virus, whereas the 6-bromo analog suffers a significant loss of potency . This finding directly invalidates the assumption that 6-bromo and 8-bromo substituted quinolines are interchangeable for antiviral research applications.

8-Bromo-6-fluoroquinolin-4-amine (CAS 1248250-53-4): Quantitative Differentiation and Comparative Evidence


Antiviral Efficacy Retention Against Drug-Resistant HIV-1 Integrase Mutant: 8-Bromo vs. 6-Bromo Analog Comparison

In a direct comparative study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo analog demonstrated retention of full antiviral effectiveness when tested against the ALLINI-resistant IN A128T mutant virus. In stark contrast, the 6-bromo positional isomer exhibited a significant loss of potency under identical conditions . This differential behavior is critical for researchers developing next-generation antivirals targeting resistant viral strains.

HIV-1 Integrase Allosteric Inhibitors Drug Resistance Antiviral Research

Baseline Antiviral Potency: 8-Bromo vs. Unsubstituted and 6-Substituted Quinoline Scaffolds in HIV-1 Integrase Inhibition

In a systematic SAR study of 6-substituted 4-chlorophenylquinolines, the addition of a bromine atom at the 6-position (compound ALLINI-2) resulted in an EC50 value of 0.09 ± 0.01 µM in an in vitro HIV-1 integrase multimerization assay. This represents a slight improvement in potency compared to the unsubstituted parent scaffold (compound 1: EC50 = 0.10 ± 0.02 µM) . While the target compound 8-bromo-6-fluoroquinolin-4-amine was not directly tested in this specific assay, class-level inference from this study indicates that bromine substitution at the quinoline core can maintain or modestly enhance antiviral potency relative to unsubstituted analogs. It is important to note that this is class-level inference and not a direct measurement of the target compound.

HIV-1 Integrase Inhibitors SAR Antiviral Potency

Synthetic Versatility: C8-Bromo as a Cross-Coupling Handle Compared to Non-Halogenated Analogs

The C8-bromo substituent in 8-bromo-6-fluoroquinolin-4-amine provides a reactive site for transition metal-catalyzed cross-coupling reactions, enabling modular diversification of the quinoline scaffold. This synthetic utility is well-established for bromo-substituted quinolines, which are described as useful intermediates that allow facile substitution with various functional hydrocarbon and heteroatomic groups . The patent literature explicitly discloses methods for preparing bromo-substituted quinolines as intermediates for the synthesis of agents for treating hepatitis C viral (HCV) infections . This contrasts sharply with non-halogenated analogs like 6-fluoroquinolin-4-amine (CAS 874800-60-9), which lack this synthetic handle and therefore offer reduced modularity in lead optimization campaigns.

Cross-Coupling Reactions Suzuki-Miyaura Buchwald-Hartwig Synthetic Chemistry

8-Bromo-6-fluoroquinolin-4-amine (CAS 1248250-53-4): Evidence-Driven Research and Industrial Application Scenarios


Medicinal Chemistry: Development of Next-Generation HIV-1 Integrase Allosteric Inhibitors

This compound serves as a critical building block for the synthesis of novel HIV-1 integrase allosteric inhibitors (ALLINIs). Evidence demonstrates that the 8-bromo substitution pattern is essential for retaining antiviral efficacy against ALLINI-resistant viral strains, a property not shared by the 6-bromo analog . Researchers developing therapeutics targeting drug-resistant HIV-1 should prioritize this specific substitution pattern in their SAR exploration.

Synthetic Chemistry: Modular Diversification via C8 Cross-Coupling Reactions

The C8-bromo substituent enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) . This allows for the systematic exploration of chemical space around the quinoline core, making the compound a versatile intermediate for the synthesis of focused libraries in antiviral, anticancer, or kinase inhibitor programs .

Antiviral Drug Discovery: Building Block for Broad-Spectrum Antiviral Agents

Class-level evidence indicates that bromine-substituted quinolines can maintain or enhance antiviral potency in HIV-1 integrase assays . Furthermore, the compound's utility as an intermediate in the preparation of agents for hepatitis C viral (HCV) infections has been documented . This supports its application in antiviral drug discovery programs targeting multiple viral families.

Kinase Inhibitor Discovery: Halogenated Quinoline Scaffold Optimization

The quinoline scaffold with halogen substitutions is a common feature in many kinase inhibitors, where the halogen atoms can enhance binding affinity to the ATP-binding pocket . The specific combination of C8-bromo and C6-fluoro substituents in this compound provides a unique electronic and steric profile that can be exploited in structure-based drug design for kinase targets.

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